Trh-amc

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

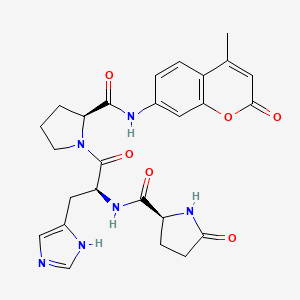

Thyrotropin-releasing hormone-7-amino-4-methylcoumarin (Trh-amc) is a fluorogenic substrate used in biochemical assays to study the activity of thyrotropin-releasing hormone-degrading ectoenzyme. This compound is particularly valuable in research due to its ability to emit fluorescence upon enzymatic cleavage, allowing for the monitoring of enzyme activity in real-time .

Mecanismo De Acción

Target of Action

TRH-AMC is a fluorogenic substrate used in a coupled assay for thyrotropin-releasing hormone (TRH)-degrading ectoenzyme . The primary target of this compound is the TRH-degrading ectoenzyme (TRH-DE), also known as pyroglutamyl peptidase II . This enzyme is part of the M1 family of metallopeptidases and is enriched in various brain regions but is also expressed in peripheral tissues including the anterior pituitary and the liver .

Mode of Action

This compound interacts with its target, the TRH-DE, which hydrolyzes the TRH peptide in blood and extracellular space . This interaction results in the degradation of TRH, thus controlling the activity of TRH. The TRH-DE has a very narrow specificity, and its best characterized biological substrate is TRH .

Biochemical Pathways

The action of this compound affects the hypothalamic-pituitary-thyroid (HPT) axis. TRH is synthesized by neurons of the paraventricular nucleus of the hypothalamus, which integrate metabolic information and drive the secretion of thyrotropin from the anterior pituitary . This process controls the activity of the thyroid axis. The effects of TRH are transduced by two G-protein-coupled TRH receptors (TRH-R1 and TRH-R2) in some mammals . The TRH-DE controls the flux of TRH into the hypothalamus-pituitary portal vessels and may regulate serum thyrotropin secretion .

Pharmacokinetics

It is known that the trh-de, the target of this compound, is expressed in various brain regions and peripheral tissues, including the anterior pituitary and the liver . This suggests that this compound could potentially have a wide distribution in the body.

Result of Action

The action of this compound results in the degradation of TRH, controlling its activity. This can have multiple central effects, such as promoting arousal, anorexia, and anxiolysis, as well as controlling gastric, cardiac, and respiratory autonomic functions . The degradation of TRH by TRH-DE also allows the control of TRH flux into the hypothalamus-pituitary portal vessels, which may regulate serum thyrotropin secretion .

Action Environment

The action of this compound, like that of many other biochemical compounds, can be influenced by various environmental factors. It is known that the TRH-DE is expressed in various brain regions and peripheral tissues, suggesting that the action of this compound could potentially be influenced by factors that affect these areas .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Trh-amc typically involves the coupling of thyrotropin-releasing hormone with 7-amino-4-methylcoumarin. This process can be achieved through standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS). The reaction conditions often include the use of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity. This may include the use of automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product .

Análisis De Reacciones Químicas

Types of Reactions

Trh-amc primarily undergoes enzymatic cleavage reactions. The compound is designed to be a substrate for thyrotropin-releasing hormone-degrading ectoenzyme, which hydrolyzes the peptide bond between thyrotropin-releasing hormone and 7-amino-4-methylcoumarin .

Common Reagents and Conditions

The enzymatic reactions involving this compound typically require the presence of thyrotropin-releasing hormone-degrading ectoenzyme under physiological conditions. The reaction is carried out in buffered solutions, often at a pH that mimics physiological conditions (around pH 7.4). The major product formed from this reaction is 7-amino-4-methylcoumarin, which emits fluorescence upon release .

Aplicaciones Científicas De Investigación

Trh-amc has a wide range of applications in scientific research:

Comparación Con Compuestos Similares

Trh-amc is unique in its design as a fluorogenic substrate for thyrotropin-releasing hormone-degrading ectoenzyme. Similar compounds include other fluorogenic substrates used in enzyme assays, such as:

Fluorescein diacetate: Used in cell viability assays to measure esterase activity.

4-Methylumbelliferyl phosphate: Employed in phosphatase assays to monitor enzyme activity.

7-Amino-4-trifluoromethylcoumarin: Utilized in protease assays to study enzyme kinetics.

Compared to these compounds, this compound is specifically tailored for the study of thyrotropin-releasing hormone-degrading ectoenzyme, making it a valuable tool in research focused on this enzyme .

Propiedades

IUPAC Name |

(2S)-N-[(2S)-3-(1H-imidazol-5-yl)-1-[(2S)-2-[(4-methyl-2-oxochromen-7-yl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N6O6/c1-14-9-23(34)38-21-11-15(4-5-17(14)21)29-25(36)20-3-2-8-32(20)26(37)19(10-16-12-27-13-28-16)31-24(35)18-6-7-22(33)30-18/h4-5,9,11-13,18-20H,2-3,6-8,10H2,1H3,(H,27,28)(H,29,36)(H,30,33)(H,31,35)/t18-,19-,20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZUKTPVHFSNFMB-UFYCRDLUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3C(=O)C(CC4=CN=CN4)NC(=O)C5CCC(=O)N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CN=CN4)NC(=O)[C@@H]5CCC(=O)N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N6O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Oxa-1-azabicyclo[5.2.0]non-3-ene](/img/structure/B573811.png)

![2-Fluorofuro[3,4-b]pyridine-5,7-dione](/img/structure/B573834.png)